6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)piperidin-4-yl]pyridazin-3-one
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Overview
Description
6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)piperidin-4-yl]pyridazin-3-one is a complex organic compound belonging to the pyridazinone family. This compound features a pyridazine ring system, which is known for its diverse pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)piperidin-4-yl]pyridazin-3-one typically involves multiple steps, starting with the formation of the pyridazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The acylation step to introduce the piperidin-4-yl group can be achieved using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry might be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as a pharmacophore for drug development due to its diverse biological activities.
Medicine
The compound's pharmacological properties make it a candidate for the development of new therapeutic agents
Industry
In the agrochemical industry, derivatives of this compound could be explored for use as herbicides or pesticides due to their biological activity.
Mechanism of Action
The exact mechanism of action of 6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)piperidin-4-yl]pyridazin-3-one is not fully understood. it is believed to interact with specific molecular targets and pathways involved in the aforementioned biological activities. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
Pyridazin-3(2H)-one derivatives: : These compounds share the pyridazinone core and exhibit similar pharmacological activities.
Other phenyl-substituted pyridazines: : Compounds with similar structural motifs but different substituents on the phenyl ring.
Uniqueness
6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)piperidin-4-yl]pyridazin-3-one stands out due to its specific combination of functional groups and its potential for diverse biological activities. Its unique structure may offer advantages in terms of potency and selectivity compared to other similar compounds.
Properties
IUPAC Name |
6-phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c27-20-9-8-18(16-5-2-1-3-6-16)24-26(20)17-10-13-25(14-11-17)21(28)15-29-19-7-4-12-22-23-19/h1-9,12,17H,10-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNACYUGOHFQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)COC4=NN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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